molecular formula C14H21N3O3S B5284676 N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide

Cat. No.: B5284676
M. Wt: 311.40 g/mol
InChI Key: TVAUDHQFZINXGJ-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group attached to a benzamide core, with additional methyl and piperazine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzamide intermediate with a sulfonyl chloride in the presence of a base.

    Addition of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of corresponding alcohols or ketones, while reduction of the sulfonyl group can yield sulfides or thiols.

Scientific Research Applications

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and as a tool for investigating enzyme functions and interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A related compound with a similar piperazine ring structure but lacking the sulfonyl and benzamide groups.

    N,N-dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine: Another related compound with a similar piperazine ring and dimethyl groups but with a pyridine core instead of a benzamide core.

Uniqueness

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N,2-dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-4-5-12(10-13(11)14(18)15-2)21(19,20)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAUDHQFZINXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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